molecular formula C10H12ClNSi B2558785 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine CAS No. 499193-57-6

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine

Cat. No.: B2558785
CAS No.: 499193-57-6
M. Wt: 209.75
InChI Key: GUFPUCBBPLNIIN-UHFFFAOYSA-N
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Description

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine is a chemical compound with the molecular formula C10H12ClNSi. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a chloro group at the second position and a trimethylsilyl-ethynyl group at the fourth position of the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

Mechanism of Action

The trimethylsilyl (TMS) group in the compound is a common protecting group used in organic synthesis. The TMS group can be added to a molecule to protect a functional group from unwanted reactions. The TMS group can then be removed to reveal the original functional group .

Please consult with a chemical expert or conduct a more specific search for detailed information about this compound. If you’re conducting research involving this compound, please ensure to follow all relevant safety protocols. This compound has been labeled with the GHS07 pictogram and has hazard statements H302, H315, H319, H335 . Always handle with appropriate care and personal protective equipment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine as the core structure.

    Ethynylation: The ethynyl group is introduced at the fourth position through a coupling reaction. This is often achieved using trimethylsilylacetylene in the presence of a palladium catalyst and a base such as triethylamine.

    Reaction Conditions: The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and reaction time are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, ensuring consistent product quality.

    Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to remove impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Bases: Such as triethylamine or potassium carbonate, used to deprotonate intermediates and drive reactions to completion.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridines, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine can be compared with other similar compounds, such as:

    2-Chloro-4-ethynylpyridine: Lacks the trimethylsilyl group, which affects its reactivity and applications.

    2-Chloro-4-((trimethylsilyl)methyl)pyridine: Contains a methyl group instead of an ethynyl group, leading to different chemical properties and reactivity.

    4-((Trimethylsilyl)ethynyl)pyridine:

The unique combination of the chloro and trimethylsilyl-ethynyl groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications.

Properties

IUPAC Name

2-(2-chloropyridin-4-yl)ethynyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNSi/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFPUCBBPLNIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499193-57-6
Record name 2-chloro-4-[2-(trimethylsilyl)ethynyl]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Chloro-4-iodo-pyridine (10.0 g, 41.8 mmol) was dissolved in 200 mL of dry THF and 17.5 mL of triethyl amine. This mixture was evacuated and backfilled with argon several times to remove oxygen from the solution. Triphenylphosphine (329 mg, 1.25 mmol) and bis(triphenylphosphine)palladium(II)chloride (1.47 g, 2.09 mmol) were added and the reaction mixture was stirred at room temperature for 1 h. Copper(I)iodide (239 mg, 1.25 mmol) and trimethylsilylacetylene (6.28 g, 6.39 mmol) were added. The reaction mixture was stirred at room temperature overnight. The solvent was evaporated. The residue was taken up in 500 mL of water and extracted three times with ethyl acetate (500 mL each). The combined organic extracts were dried with magnesium sulfate, filtered and evaporated. The crude product was purified by chromatography on silica gel (cyclohexane/ethyl acetate 80:20). The desired product was obtained as a light brown semi solid (10 g,>100%). This material was used without any further purification for the next step.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
329 mg
Type
reactant
Reaction Step Two
Name
bis(triphenylphosphine)palladium(II)chloride
Quantity
1.47 g
Type
catalyst
Reaction Step Two
Quantity
17.5 mL
Type
solvent
Reaction Step Three
Quantity
6.28 g
Type
reactant
Reaction Step Four
Name
Copper(I)iodide
Quantity
239 mg
Type
catalyst
Reaction Step Four
Name
Yield
100%

Synthesis routes and methods II

Procedure details

A mixture of 2.5 g of 4-bromo-2-chloropyridine (12.6 mmol), 2.2 ml of (trimethylsilyl)acetylene (15.1 mmol), 153 mg of copper(I)iodide (0.79 mmol) and 287 mg of bis(triphenylphosphine)palladium(II)chloride (0.41 mmol) in triethylamine (15 ml) was stirred at RT for 1 h. The triethylamine was then removed in vacuo, water was added and the mixture was extracted with diethylether. The combined organic extracts were then washed with water and brine, dried (Na2SO4), filtered and concentrated in vacuo to give a residue which was purified by column chromatography (heptane/EtOAc 100:0 to 98:2) to give 2-chloro-4-trimethylsilanylethynyl-pyridine (2.394 g, 91%) as a light yellow liquid. MS (ISP) 210.1 (M+H)+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
copper(I)iodide
Quantity
153 mg
Type
catalyst
Reaction Step One
Name
bis(triphenylphosphine)palladium(II)chloride
Quantity
287 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

2-Chloro-4-iodo-pyridine (10.0 g, 41.8 mmol) was dissolved in 200 mL dry THF and 17. 5 mL triethyl amine. This mixture was evacuated and backfilled with argon several times to remove oxygen from the solution. Triphenylphosphine (329 mg, 1.25 mmol) and bis(triphenylphosphine)palladium (II) chloride (1.47 g, 2.09 mmol) were added and the reaction mixture was stirred at room temperature for 1 h. Copper(I)iodide (239 mg, 1.25 mmol) and trimethylsilylacetylene (6.28 g, 6.39 mmol) were added. The reaction mixture was stirred at room temperature overnight. The solvent was evaporated. The residue was taken up in 500 mL water and extracted three times with ethyl acetate (500 mL each). The combined organic extracts were dried with magnesium sulfate, filtered and evaporated. The crude product was purified by chromatography on silica gel (cyclohexane/ethyl acetate 80:20). The desired product was obtained as a light brown semi solid (10 g, >100%). This material was used without any further purification for the next step.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
329 mg
Type
reactant
Reaction Step Three
Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
1.47 g
Type
catalyst
Reaction Step Three
Quantity
6.28 g
Type
reactant
Reaction Step Four
Name
Copper(I)iodide
Quantity
239 mg
Type
catalyst
Reaction Step Four
Name
Yield
100%

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